molecular formula C12H15BrO B12310375 2-(2-Bromophenyl)cyclohexan-1-ol

2-(2-Bromophenyl)cyclohexan-1-ol

Cat. No.: B12310375
M. Wt: 255.15 g/mol
InChI Key: OLWVEIFZPSXGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15BrO It is a cyclohexanol derivative where a bromophenyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone derivatives followed by reduction. One common method involves the bromination of 2-phenylcyclohexanone using bromine in the presence of a catalyst, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclohexan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a phenylcyclohexanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)cyclohexanone.

    Reduction: 2-Phenylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-cyclohexen-1-ol: Another brominated cyclohexanol derivative with different reactivity due to the presence of a double bond.

    2-Phenylcyclohexanol: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    2-(4-Bromophenyl)cyclohexan-1-ol: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

2-(2-Bromophenyl)cyclohexan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(2-bromophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2

InChI Key

OLWVEIFZPSXGPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.